molecular formula C12H22 B14641582 2,2-Dimethyl-3,5-decadiene CAS No. 55638-50-1

2,2-Dimethyl-3,5-decadiene

Cat. No.: B14641582
CAS No.: 55638-50-1
M. Wt: 166.30 g/mol
InChI Key: AJRCNFWSKFHYRK-BNFZFUHLSA-N
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Description

2,2-Dimethyl-3,5-decadiene is an organic compound with the molecular formula C12H22 It is a diene, meaning it contains two double bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,5-decadiene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2,2-dimethyl-3,5-decadien-1-yne. This reaction is carried out under specific conditions, including the presence of a palladium catalyst and hydrogen gas.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3,5-decadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent carbon atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., OH-, NH3).

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-3,5-decadiene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,5-decadiene involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

    2,2-Dimethyl-3,5-decadien-1-yne: A related compound with a triple bond.

    2,2-Dimethyl-3,5-decadiene: A similar diene with different substitution patterns.

    3,5-Decadiyne, 2,2-dimethyl-: Another related compound with a different arrangement of double and triple bonds.

Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

55638-50-1

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

(3E,5E)-2,2-dimethyldeca-3,5-diene

InChI

InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h8-11H,5-7H2,1-4H3/b9-8+,11-10+

InChI Key

AJRCNFWSKFHYRK-BNFZFUHLSA-N

Isomeric SMILES

CCCC/C=C/C=C/C(C)(C)C

Canonical SMILES

CCCCC=CC=CC(C)(C)C

Origin of Product

United States

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